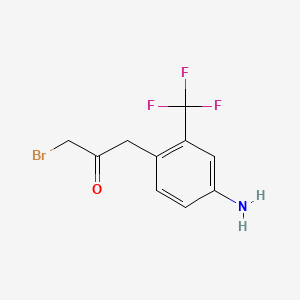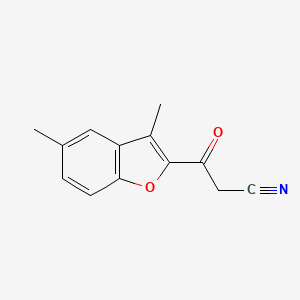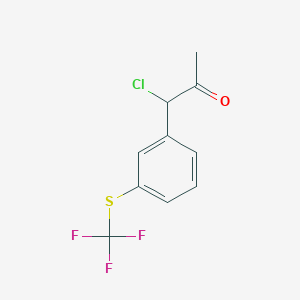
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps:
Starting Material: The synthesis begins with 4-amino-2-(trifluoromethyl)benzonitrile.
Bromination: The benzonitrile undergoes bromination to introduce the bromine atom.
Aminolysis: The brominated intermediate is then subjected to aminolysis to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific characteristics.
Biological Studies: It can be used in biological assays to study its effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds
Propiedades
Fórmula molecular |
C10H9BrF3NO |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
1-[4-amino-2-(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-8(16)3-6-1-2-7(15)4-9(6)10(12,13)14/h1-2,4H,3,5,15H2 |
Clave InChI |
ITPVWOPJWORCPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(F)(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)





![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)

![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)





